molecular formula C8H8N2O2S B019439 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-one CAS No. 108480-70-2

6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-one

Cat. No.: B019439
CAS No.: 108480-70-2
M. Wt: 196.23 g/mol
InChI Key: YLBLERGXDJZMSH-UHFFFAOYSA-N
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Description

6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is an organic compound belonging to the class of heterocyclic compounds. It features a pyrido[2,3-b][1,4]thiazine core structure with a methoxy group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with carbon disulfide and an alkylating agent, followed by cyclization to form the thiazine ring. The methoxy group can be introduced via methylation of the hydroxyl precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy group or other positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds also feature a heterocyclic core and are investigated for their anticancer properties.

Uniqueness

6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is unique due to the presence of the methoxy group and the specific arrangement of the thiazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

108480-70-2

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-one

InChI

InChI=1S/C8H8N2O2S/c1-12-7-3-2-5-8(10-7)13-4-6(11)9-5/h2-3H,4H2,1H3,(H,9,11)

InChI Key

YLBLERGXDJZMSH-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C=C1)NC(=O)CS2

Canonical SMILES

COC1=NC2=C(C=C1)NC(=O)CS2

Synonyms

1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one,6-methoxy-(6CI)

Origin of Product

United States

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